N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]adamantane-1-carboxamide
Description
This compound features an adamantane-1-carboxamide core linked to a 3-methylbutan-2-yl side chain substituted with a 2H-1,2,3-triazol-2-yl group.
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-12(2)16(11-22-19-3-4-20-22)21-17(23)18-8-13-5-14(9-18)7-15(6-13)10-18/h3-4,12-16H,5-11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZBOTUEAPEVIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]adamantane-1-carboxamide typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the cycloaddition of azides and alkynes to form the triazole ring . The adamantane moiety can be introduced through a nucleophilic substitution reaction. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as using specific solvents and catalysts .
Chemical Reactions Analysis
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]adamantane-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity . The adamantane moiety provides stability and rigidity, enhancing the compound’s binding affinity and specificity . The pathways involved often include inhibition of key enzymes in viral replication, bacterial cell wall synthesis, or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Adamantane Derivatives
Structural and Functional Group Variations
Target Compound vs. N-Substituted 2-(Adamantan-1-yl)-Indole Derivatives ()
- Core Structure :
- Target : Adamantane-1-carboxamide + triazolyl butane.
- Analog : Adamantane-indole-carboxamide (e.g., compounds 5a–y).
- Functional Groups :
- The triazole in the target compound may enhance metabolic stability compared to the indole’s aromatic system, which could improve π-π stacking interactions in binding pockets.
- Synthesis :
Target Compound vs. 5-(Adamantan-1-yl)-Triazole-3-thiones ()
- Core Structure :
- Target : Adamantane-1-carboxamide with triazole.
- Analog : Adamantane-triazole-3-thione with alkylthio substituents.
- Biological Activity :
Physical-Chemical Properties
Biological Activity
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]adamantane-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. The presence of the triazole ring is particularly noteworthy as it is known to enhance the biological activity of various compounds, making them suitable candidates for drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 278.36 g/mol. The compound features an adamantane core, which contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₄O |
| Molecular Weight | 278.36 g/mol |
| CAS Number | 2034254-17-4 |
| Structure | Structure |
Anticancer Activity
Research indicates that compounds incorporating triazole moieties exhibit significant anticancer properties. For instance, studies have demonstrated that certain triazole derivatives can inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis. Inhibition of TS can lead to apoptosis in cancer cells and cell cycle arrest.
A comparative study highlighted that triazole derivatives showed IC50 values ranging from 1.95 μM to 4.24 μM against various cancer cell lines such as MCF-7 and HCT-116, indicating strong antiproliferative effects . The mechanism behind this activity involves the disruption of nucleotide synthesis, which is crucial for cancer cell proliferation.
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial activity. Triazole derivatives have been reported to exhibit significant inhibition against pathogens like Escherichia coli and Staphylococcus aureus. These antimicrobial effects are often attributed to the ability of the triazole ring to interact with biological targets in microorganisms, disrupting their metabolic processes .
Case Studies
- Synthesis and Evaluation : A study synthesized various triazole-containing compounds and evaluated their biological activities. Among these, N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]adamantane derivatives were found to possess both anticancer and antimicrobial properties, making them suitable for further development as therapeutic agents.
- Molecular Docking Studies : Computational studies have supported the biological findings by demonstrating favorable binding interactions between triazole derivatives and their biological targets. These studies suggest that the spatial orientation of the triazole moiety enhances binding affinity and specificity towards target enzymes.
Pharmacokinetics
The pharmacokinetic profile of N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]adamantane derivatives indicates good absorption characteristics with a % absorption rate exceeding 70% in some studies. Additionally, the polar surface area (TPSA) values suggest favorable permeability across biological membranes while being non-permeable to the blood-brain barrier.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
